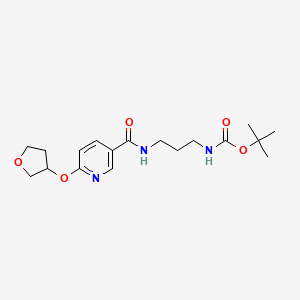
Tert-butyl (3-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)propyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (3-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)propyl)carbamate, also known as THP-TBC or TBC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TBC is a carbamate derivative that is synthesized by the reaction of tert-butyl chloroformate, 3-aminopropyltriethoxysilane, and 3-(6-hydroxynicotinamido)propyltriethoxysilane.
Mechanism of Action
TBC exerts its biological effects by inhibiting the activity of HDACs. HDACs are enzymes that remove acetyl groups from histones, which are proteins that help package DNA in the nucleus. This process of deacetylation leads to the repression of gene expression. TBC inhibits the activity of HDACs by binding to the active site of the enzyme, thereby preventing the removal of acetyl groups from histones. This leads to an increase in histone acetylation and gene expression.
Biochemical and Physiological Effects:
TBC has been shown to exhibit anti-inflammatory, anti-cancer, and anti-fibrotic properties. It has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. TBC has also been shown to inhibit the migration and invasion of cancer cells. In addition, TBC has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. TBC has also been shown to reduce the deposition of extracellular matrix proteins, which are involved in the development of fibrosis.
Advantages and Limitations for Lab Experiments
TBC has several advantages for lab experiments. It is a potent and selective inhibitor of HDACs, which makes it a valuable tool for studying the role of HDACs in gene expression and regulation. TBC is also relatively stable and can be easily synthesized in large quantities. However, TBC also has some limitations. It is a relatively new compound, and its pharmacokinetics and toxicity profile have not been fully characterized. In addition, TBC has not been extensively studied in vivo, and its efficacy in animal models of disease is not well established.
Future Directions
There are several future directions for the study of TBC. One potential direction is the development of TBC-based HDAC inhibitors for the treatment of cancer and other diseases. Another direction is the characterization of the pharmacokinetics and toxicity profile of TBC. This will be important for the development of TBC as a therapeutic agent. In addition, further studies are needed to investigate the efficacy of TBC in animal models of disease. Finally, the development of new synthetic methods for TBC may lead to the discovery of new analogs with improved biological activity and pharmacokinetic properties.
Synthesis Methods
The synthesis of TBC involves the reaction of tert-butyl chloroformate, 3-aminopropyltriethoxysilane, and 3-(6-hydroxynicotinamido)propyltriethoxysilane. The reaction is carried out in anhydrous dichloromethane at 0°C for 24 hours. The resulting product is purified by column chromatography using silica gel as the stationary phase and a mixture of dichloromethane and methanol as the eluent.
Scientific Research Applications
TBC has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-fibrotic properties. TBC has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression and regulation. This makes TBC a potential candidate for the development of HDAC inhibitors for the treatment of cancer and other diseases.
properties
IUPAC Name |
tert-butyl N-[3-[[6-(oxolan-3-yloxy)pyridine-3-carbonyl]amino]propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O5/c1-18(2,3)26-17(23)20-9-4-8-19-16(22)13-5-6-15(21-11-13)25-14-7-10-24-12-14/h5-6,11,14H,4,7-10,12H2,1-3H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPDJJGVCXVHIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNC(=O)C1=CN=C(C=C1)OC2CCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (3-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)propyl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

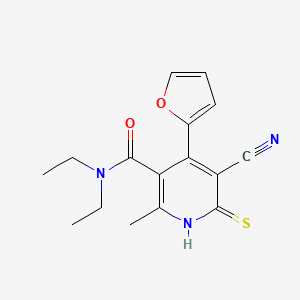
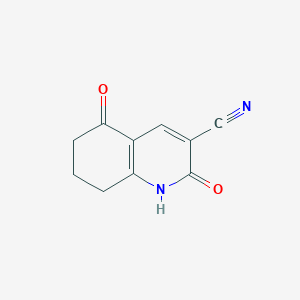
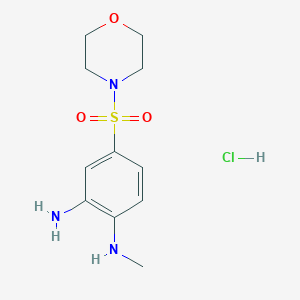
![N-[(E)-[3-(1H-benzimidazol-2-yl)chromen-2-ylidene]amino]-3-fluorobenzamide](/img/structure/B2996337.png)
![(Z)-2-cyano-3-(3,5-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2996338.png)
![1-(4-chlorophenyl)-6-((3-nitrobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2996340.png)
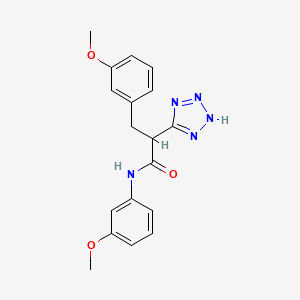
![N-[(hydroxyimino)methyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide](/img/structure/B2996344.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2996345.png)
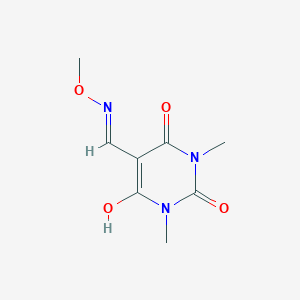

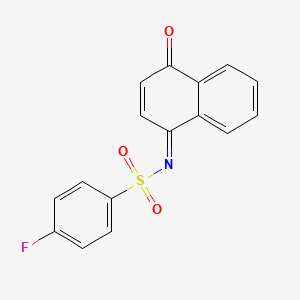
![2-Chloro-4,5,7-trifluorobenzo[d]thiazole](/img/structure/B2996353.png)
![4-(1,7-dimethyl-3-(2-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2996356.png)